Tibalosin
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H27NOS |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol |
InChI |
InChI=1S/C21H27NOS/c1-16(22-13-6-5-9-17-7-3-2-4-8-17)21(23)19-10-11-20-18(15-19)12-14-24-20/h2-4,7-8,10-11,15-16,21-23H,5-6,9,12-14H2,1H3 |
InChI Key |
FJLRGFADCXTJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3 |
Synonyms |
1,2,3-dihydro-5-benzo(b)thienyl-2-(4-phenylbutylamino)-1-propanol CP 804-S CP-804S tibalosin tibalosine |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Tibalosin
Receptor Binding and Selectivity Profiling
Studies have characterized the binding profile of Tibalosin across a range of receptors and ion channels to determine its selectivity and primary molecular targets.
Adrenergic Receptor Subtype Interactions
This compound has demonstrated specific interactions with both alpha- and beta-adrenergic receptors. In vitro binding assays have provided quantitative measures of its affinity for different subtypes. This compound exhibits inhibitory activity with varying potencies across these receptor subtypes. marefa.org
The binding affinities, expressed as Ki values, highlight the selectivity of this compound for the alpha 1-adrenergic receptor compared to the beta 1- and beta 2-adrenergic receptors. marefa.org
| Receptor Subtype | Ki (nmol/l) |
| Alpha 1-adrenergic | 26 |
| Beta 1-adrenergic | 1000 |
| Beta 2-adrenergic | 1000 |
Furthermore, this compound shows a notable selectivity ratio of approximately 400 between alpha 1- and alpha 2-adrenergic receptors. marefa.org
Calcium Channel Binding Site Interactions
In addition to its effects on adrenergic receptors, this compound interacts with calcium channel binding sites. marefa.org Binding assays have determined an inhibitory Ki value for this compound at these sites. marefa.org
This compound interacts with low-affinity binding sites in rat brain and heart membranes that are labeled by 3H-WB 4101. These sites are considered to be binding sites for putative Ca2+ channel inhibitors and exhibit similar characteristics in both brain and heart tissues. marefa.org
| Target | Ki (nmol/l) |
| Calcium channel binding sites | 770 |
Tropomyosin-Receptor Kinase A (TrkA) Allosteric Modulation
Recent research, utilizing computational approaches such as molecular docking and molecular dynamics simulations, has explored the potential of this compound as an allosteric modulator of Tropomyosin-receptor kinase A (TrkA). nih.govnih.govf15ijp.com A large-scale screening of approved drugs identified this compound as a promising candidate for repurposing as a TrkA allosteric inhibitor. nih.govnih.govf15ijp.com
Allosteric modulation involves a molecule binding to a site on a protein that is distinct from the orthosteric site (where the primary ligand binds), inducing a conformational change that affects the protein's activity. The allosteric site on TrkA is located adjacent to the ATP-binding site and is known to bind type III inhibitors. f15ijp.com
Molecular docking studies predicted that this compound binds to this allosteric site on TrkA. nih.govf15ijp.com Subsequent molecular dynamics simulations indicated stable interactions between this compound and TrkA over a simulation period of 200 nanoseconds. nih.govnih.govf15ijp.com Analysis of the interactions revealed that this compound forms at least one hydrogen bond with TrkA within the predicted binding pose. nih.govf15ijp.com
Computational analyses provided specific metrics regarding the predicted binding of this compound to the TrkA allosteric site: nih.govf15ijp.com
| Computational Metric | Value |
| Docking Score | -10.184 kcal/mol |
| MM-GBSA dG bind | -50.54 kcal/mol |
| Hydrogen Bonds Formed | 1 |
These findings suggest that this compound may function as a type III allosteric inhibitor of TrkA, modulating its activity by binding to a regulatory site outside the primary ATP-binding pocket. nih.govf15ijp.com
Stereochemical Influences on Receptor Binding and Activity
The stereochemistry of this compound has been shown to influence its interaction with adrenergic receptors. This compound, which is the erythro isomer, exhibits stereoselective binding to these receptors. marefa.org
Studies comparing this compound (erythro) with its threo derivative, CP 804 S/T, demonstrated significant differences in binding affinity. The threo isomer exhibits Ki values for adrenergic receptors that are 8 to 10 times higher than those of this compound. marefa.org This indicates that the specific spatial arrangement of atoms in the erythro isomer is crucial for its higher affinity binding to adrenergic targets.
Ligand-Target Interaction Dynamics
Understanding the dynamic interactions between a ligand like this compound and its target proteins provides insights into the molecular basis of its pharmacological effects.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a protein target. Molecular docking studies have been particularly relevant in exploring this compound's potential interaction with TrkA. nih.govnih.govf15ijp.com
These studies involved screening large databases of compounds and computationally docking them into the allosteric binding site of TrkA to identify potential binders. nih.govnih.govf15ijp.com this compound emerged as a top candidate from such screenings. nih.govnih.govf15ijp.com
The docking simulations provide predicted binding poses and scoring functions that estimate the strength of the interaction. As mentioned in Section 2.1.3, this compound showed a favorable docking score and MM-GBSA dG bind energy when docked into the TrkA allosteric site. nih.govf15ijp.com Analysis of the predicted binding pose indicated specific interactions, including the formation of a hydrogen bond with residues in the allosteric site. nih.govf15ijp.com
To further assess the stability of the predicted binding, molecular dynamics simulations were performed. These simulations track the movement of the ligand and protein atoms over time, providing information about the dynamic nature of the interaction. nih.govnih.govf15ijp.com The molecular dynamics simulations confirmed that this compound maintains stable interactions within the TrkA allosteric binding site over the simulation period. nih.govnih.govf15ijp.com These computational studies collectively support the hypothesis that this compound can act as an allosteric modulator of TrkA.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to investigate the interactions of this compound with protein targets. In one study, this compound, along with Delanzomib, demonstrated stable interactions with the Tropomyosin receptor kinase A (TrkA) protein over 200 nanoseconds of simulation nih.govresearchgate.net. These simulations were part of a study screening compounds against TrkA, suggesting this compound's potential as a TrkA inhibitor nih.govresearchgate.net. The stable interactions observed in MD simulations support the potential viability of this compound as a TrkA inhibitor, although further experimental research is recommended to confirm this nih.govresearchgate.net.
Binding Affinity Determination Methodologies (e.g., Ki values)
Binding affinity studies, often quantified by Ki values, provide crucial information about the strength of a compound's interaction with its target receptors. This compound's interaction with various receptors has been studied using binding assays. It has been shown to interact specifically with alpha- and beta-adrenergic receptors and calcium channel binding sites nih.gov.
Key Ki values reported for this compound include:
alpha 1-adrenergic receptors: 26 nmol/l nih.gov
beta 1-adrenergic receptors: 1000 nmol/l nih.gov
beta 2-adrenergic receptors: 1000 nmol/l nih.gov
Calcium channel binding sites: 770 nmol/l nih.gov
The interaction with adrenergic receptors is stereoselective, with the erythro isomer (this compound, CP 804 S) showing significantly higher affinity (8 to 10 times) than its threo derivative (CP 804 S/T) nih.gov. This compound also interacts with low affinity binding sites labeled by 3H-WB 4101 in rat brain and heart membranes, which are associated with putative Ca2+ channel inhibitors nih.gov. The selectivity ratio between alpha 1- and alpha 2-adrenergic receptors for this compound is approximately 400 nih.gov.
Here is a summary of this compound's binding affinities:
| Receptor Type | Ki (nmol/l) |
| alpha 1-adrenergic receptor | 26 |
| beta 1-adrenergic receptor | 1000 |
| beta 2-adrenergic receptor | 1000 |
| Calcium channel binding sites | 770 |
Intracellular Signaling Pathway Modulation
The interaction of this compound with its target receptors can lead to the modulation of various intracellular signaling pathways.
Downstream Effects of Receptor Activation or Inhibition
Given this compound's affinity for alpha 1-adrenergic receptors nih.gov, its primary mechanism of action is likely related to the modulation of signaling cascades initiated by these receptors. Alpha 1-adrenergic receptors are G protein-coupled receptors that typically couple to Gq proteins, leading to the activation of phospholipase C, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Inhibition of alpha 1-adrenergic receptors by this compound would therefore be expected to attenuate these downstream effects.
Additionally, this compound's interaction with beta-adrenergic receptors nih.gov suggests potential modulation of pathways linked to these receptors, which primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and increased production of cyclic AMP (cAMP). Beta blockers, which block beta-adrenergic receptors, can reduce heart rate and influence the renin/angiotensin system en-academic.com.
The observed interaction with calcium channel binding sites nih.gov also indicates a potential influence on intracellular calcium levels, which are critical secondary messengers involved in numerous cellular processes.
Furthermore, recent computational studies suggesting this compound as a potential TrkA inhibitor nih.govresearchgate.net imply possible modulation of TrkA-mediated signaling pathways. TrkA is a receptor tyrosine kinase that, upon activation by neurotrophins, regulates critical cellular processes through downstream signaling pathways researchgate.net. These pathways can include the activation of MAPK, PI3K/Akt, and PLC-gamma pathways, influencing cell survival, proliferation, and differentiation. Dysregulation of Trk signaling is implicated in various diseases, including cancer researchgate.net. Inhibiting TrkA could therefore impact these downstream cascades.
Cellular Response Mechanisms to this compound Exposure
Cellular responses to this compound exposure would be a consequence of the modulated intracellular signaling pathways. Based on its known receptor interactions:
Effects related to alpha 1-adrenergic receptor inhibition: Inhibition of alpha 1-adrenergic receptors can lead to vasodilation and a decrease in blood pressure, which is consistent with this compound being described as an antihypertensive agent nih.gov. At the cellular level, this would involve relaxation of smooth muscle cells due to reduced intracellular calcium mobilization and decreased PKC activity.
Effects related to beta-adrenergic receptor interaction: While this compound shows lower affinity for beta-adrenergic receptors compared to alpha 1 nih.gov, interactions could still influence cellular responses mediated by these receptors, such as heart rate and contractility, or processes in other tissues where beta receptors are present en-academic.com.
Effects related to calcium channel interaction: Modulation of calcium channels could affect various cellular functions dependent on calcium influx or release, including neurotransmitter release, muscle contraction, and cell signaling.
Potential effects related to TrkA inhibition: If this compound acts as a TrkA inhibitor as suggested by computational studies nih.govresearchgate.net, cellular responses could include altered cell survival, proliferation, differentiation, and migration, particularly in cell types where TrkA signaling is prominent or dysregulated, such as certain cancer cells researchgate.netresearchgate.net. Studies on Trk inhibitors have shown effects on cell cycle arrest and apoptosis induction in cancer cell lines researchgate.net.
Further experimental research is needed to fully elucidate the comprehensive cellular response mechanisms triggered by this compound through its various receptor interactions and their downstream effects.
Structure Activity Relationship Sar and Computational Drug Design for Tibalosin
Elucidation of Structure-Activity Relationships
The elucidation of SAR for a compound like Tibalosin involves identifying the key structural features responsible for its observed biological effects. This is often achieved through a combination of experimental testing of structural variants and computational modeling techniques.
In the context of identifying potential inhibitors for Tropomyosin-receptor kinase A (TrkA), a computational study screened a large library of approved drugs, including this compound, using molecular docking and molecular dynamics simulations. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net While the specific pharmacophore model derived for this compound's interaction with TrkA is not explicitly detailed in the provided information, such computational screening approaches often implicitly or explicitly utilize pharmacophore concepts to prioritize compounds based on their potential to fit into a binding site and exhibit favorable interactions. Ligand-based workflows, which can integrate pharmacophore modeling, have been employed in other studies to identify potential therapeutic agents by analyzing the chemical structures and activities of known compounds targeting a specific protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate variations in molecular structure with changes in biological activity. creative-proteomics.comresearchgate.net These models use numerical descriptors representing physicochemical properties or structural features of molecules to predict their activity. creative-proteomics.com QSAR can help identify which molecular properties are most critical for activity and guide the design of new compounds with predicted improved properties. creative-proteomics.com
While direct QSAR studies specifically focused on a series of this compound analogues are not detailed in the provided search results, QSAR is a widely used technique in computational drug discovery and SAR analysis. creative-proteomics.comresearchgate.netdntb.gov.ua It is often integrated into ligand-based drug design workflows to develop predictive models. nih.govnih.gov The mention of "QSAR Environ. Res." in relation to the study identifying this compound as a potential TrkA inhibitor suggests that QSAR methodologies might have been part of the broader computational analysis performed, although specific QSAR models for this compound's TrkA activity are not provided. dntb.gov.ua
Pharmacophore Modeling and Ligand-Based Design
Rational Design of this compound Analogues
Rational drug design involves the intentional design of new molecules with desired biological activities based on an understanding of the target and how molecules interact with it. Computational methods play a crucial role in this process.
Computational screening, also known as virtual screening, involves using computational methods to search large databases of chemical compounds for potential drug candidates that are predicted to bind to a specific biological target. creative-proteomics.comresearchgate.net This is a cost-effective and time-efficient way to identify initial "hits" for further investigation. nih.gov Virtual library design involves creating computational libraries of potential new molecules by systematically varying the structure of known active compounds or exploring chemical space around a lead structure. creative-proteomics.com
A notable example of computational screening involving this compound is the study where a library of 9,923 compounds was screened against the TrkA protein. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net this compound emerged as one of the leading compounds from this screening, demonstrating its potential as a TrkA inhibitor based on docking scores and molecular dynamics simulations. nih.govresearchgate.netresearchgate.net This highlights how computational screening can identify existing compounds with potential new therapeutic uses. While the design of de novo virtual libraries specifically focused on this compound analogues is not described, the principle of virtual library design is a standard approach used in conjunction with computational screening to explore novel chemical entities with desired properties. creative-proteomics.com
Lead optimization is a critical phase in drug discovery where the initial "hit" or "lead" compounds identified through screening are chemically modified and refined to improve their potency, selectivity, efficacy, and pharmacokinetic properties while minimizing toxicity. nih.govdanaher.combiobide.comoncodesign-services.com Computational methods are extensively used in this phase to guide structural modifications and predict the impact of these changes on the compound's properties. danaher.com
Techniques such as molecular docking, molecular dynamics simulations, QSAR, and pharmacophore studies are valuable tools in lead optimization. danaher.com They allow researchers to analyze the interactions of lead compounds with their target at a molecular level, predict binding affinities, assess conformational stability, and evaluate potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govdanaher.comnih.govuq.edu.au Although the provided information identifies this compound as a promising hit against TrkA, suggesting it could be a candidate for lead optimization, it does not detail specific lead optimization studies performed on this compound to develop improved analogues. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net However, the general principles and computational strategies of lead optimization would be applicable to this compound if further development were pursued. nih.govdanaher.combiobide.comoncodesign-services.com
Computational Screening and Virtual Library Design
In Silico Approaches to Molecular Property Prediction
In silico approaches are widely used to predict various molecular properties, including physicochemical properties, pharmacokinetic behavior, and potential toxicity, early in the drug discovery process. nih.govnih.govuq.edu.au These predictions help prioritize compounds with favorable characteristics and reduce the need for extensive experimental testing. nih.gov
Computational tools can predict properties such as solubility, lipophilicity, human intestinal absorption, and interactions with drug-metabolizing enzymes. nih.govnih.gov For instance, tools like SwissADME and pkCSM are commonly used for predicting drug-likeness and ADMET properties. nih.govuq.edu.au Bioactivity scores against various drug targets can also be predicted using in silico methods. nih.gov
In the computational screening study that identified this compound as a potential TrkA inhibitor, the identified leading compounds, including this compound, were reported to have estimated physicochemical and ADMET properties that were considered to be in a favorable range. nih.gov This demonstrates the application of in silico property prediction in evaluating the potential of identified hits like this compound for further development.
Computational Screening Results for this compound and Delanzomib as TrkA Inhibitors
The following table summarizes key computational findings for this compound and Delanzomib from a study investigating their potential as TrkA inhibitors. nih.govresearchgate.netresearchgate.net
| Compound | Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Molecular Dynamics Simulation Stability (200 ns) |
| Delanzomib | -10.643 nih.govresearchgate.netresearchgate.net | -67.96 nih.govresearchgate.netresearchgate.net | Stable interactions with TrkA protein nih.govresearchgate.netresearchgate.net |
| This compound | -10.184 nih.govresearchgate.netresearchgate.net | -50.54 nih.govresearchgate.netresearchgate.net | Stable interactions with TrkA protein nih.govresearchgate.netresearchgate.net |
Note: Docking scores and binding energies are computational estimations and require experimental validation.
These results indicate that this compound, along with Delanzomib, showed favorable predicted binding to the TrkA protein's allosteric site and maintained stable interactions during molecular dynamics simulations, suggesting their potential as TrkA inhibitors. nih.govresearchgate.netresearchgate.net
Binding Energy Calculations (e.g., MM-GBSA)
Binding energy calculations, such as those employing the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, are widely used in computational drug design to estimate the free energy of binding between a ligand and a receptor. This method provides a more theoretically rigorous approach compared to simple docking scores and is less computationally intensive than free energy simulations . MM-GBSA calculates the binding free energy by considering the molecular mechanics energy of the complex, the solvation free energy, and the entropic contribution ambermd.org.
In the context of identifying potential inhibitors for Tropomyosin-receptor kinase A (TrkA), a target associated with certain cancers, this compound was evaluated using computational methods, including MM-GBSA calculations. A screening of a large database of approved drugs was conducted to assess their repurposing potential for TrkA inhibition researchgate.netdntb.gov.ua. Following initial molecular docking to identify potential candidates, MM-GBSA calculations were performed on a subset of top-ranked drugs to refine the evaluation of their binding energies researchgate.net.
This compound was identified as one of the top compounds from this screening. Its binding affinity to TrkA was assessed, and MM-GBSA calculations yielded a dG bind value of -50.54 kcal/mol researchgate.netdntb.gov.ua. This value indicates a favorable estimated binding free energy to the TrkA target in the computational model.
The results from this study highlight the application of MM-GBSA in prioritizing potential drug candidates identified through virtual screening, providing a quantitative measure of the estimated binding strength.
Here is a summary of the computational binding energy result for this compound with TrkA:
| Compound | Docking Score (kcal/mol) | MM-GBSA dG Bind (kcal/mol) | Target |
| This compound | -10.184 | -50.54 | TrkA |
Data derived from computational analysis in a drug repurposing study researchgate.netdntb.gov.ua.
Predictive Modeling for Target Engagement
Predictive modeling for target engagement in computational drug design involves using computational techniques to forecast the likelihood and strength of interaction between a potential drug molecule and its intended biological target researchgate.netaziro.com. These models leverage various data sources and algorithms, including molecular docking, molecular dynamics simulations, and machine learning, to predict how a compound might bind to and modulate the activity of a protein or other biomolecule researchgate.netpecan.ai.
In the aforementioned study investigating potential TrkA inhibitors, computational screening and subsequent analyses served as a form of predictive modeling for target engagement researchgate.netdntb.gov.ua. By screening a library of compounds against the TrkA target using molecular docking, researchers aimed to predict which molecules were most likely to bind to the protein's active site researchgate.net. This compound emerged from this initial screening as a promising candidate based on its docking score researchgate.netdntb.gov.ua.
Further predictive assessment of this compound's engagement with TrkA involved molecular dynamics simulations. These simulations evaluate the stability of the predicted binding pose over time, providing a more dynamic view of the interaction and helping to confirm the stability of the compound's binding to the target researchgate.net. The study reported that this compound, along with another top compound, underwent 200 ns molecular dynamic simulations which confirmed their stable interactions with TrkA researchgate.net.
This computational workflow, combining docking, MM-GBSA calculations, and molecular dynamics simulations, exemplifies predictive modeling approaches used to assess the potential target engagement of compounds like this compound with specific biological targets, guiding further experimental investigation.
Preclinical Investigations and Disease Model Applications
In Vitro Experimental Models for Mechanistic Elucidation
In vitro studies, conducted outside a living organism, are fundamental for the initial assessment of a drug candidate's potential and for dissecting its mechanism of action at the cellular and molecular levels. rasayucancerclinic.comtd2inc.com These studies often employ cell lines or isolated biological components to provide a controlled environment for experimentation. rasayucancerclinic.comtd2inc.com
Cell-Based Assays for Target Activity
Cell-based assays are widely used in preclinical research to identify compounds with confirmed activity against a biological target within a more physiologically relevant context compared to cell-free systems. evotec.combmglabtech.com These assays can be designed to measure various cellular responses, including cell viability, target engagement, protein-protein interactions, and the modulation of specific cellular pathways. bmglabtech.commedinadiscovery.comresearchgate.net
While the specific cell-based assays used for Tibalosin are not extensively detailed in the provided search results, the general principles of such assays are highly relevant. Cell-based assays can be used for initial "hit finding" in high-throughput screening campaigns and for lead optimization during drug development. bmglabtech.com They can assess on-target activity and selectivity, providing crucial information about how a compound interacts with its intended target within a complex cellular environment. evotec.com Techniques like those measuring cell viability (e.g., MTT, Resazurin, ATP level) or specific cellular events like nuclear translocation or caspase activity are common examples of cell-based assays used in preclinical evaluation. bmglabtech.commedinadiscovery.com
Enzyme and Receptor Functional Studies
Enzyme and receptor functional studies aim to understand how a compound interacts with specific enzymes or receptors and the resulting functional consequences. These studies can provide deep insights into the target binding and modulation of target function in a controlled environment. evotec.com
One notable finding regarding this compound in the provided context is its potential interaction with Tropomyosin-receptor kinase A (TrkA). Molecular docking and dynamics simulations were employed to screen a database of approved drugs for potential allosteric inhibitors of TrkA. nih.govresearchgate.net this compound emerged as one of the top candidates from this screening, demonstrating stable interactions with the TrkA protein in 200 ns molecular dynamic simulations. nih.govresearchgate.net The docking scores and MM-GBSA binding energies calculated for this compound suggest a favorable interaction with the TrkA allosteric site. nih.govresearchgate.net Specifically, this compound was found to form hydrophobic contacts with LEU564 and PHE589 and establish a charged positive contact with LYS544 in the TrkA allosteric site. nih.gov
This computational study suggests that this compound may act as an allosteric inhibitor of TrkA, a receptor tyrosine kinase implicated in various human cancers. nih.govresearchgate.net This finding highlights the use of in silico methods as a preliminary step in identifying potential enzyme or receptor targets for a compound, which would then typically be followed by experimental validation through biochemical and cell-based functional assays. nih.govresearchgate.net
The molecular docking and simulation data for this compound's interaction with TrkA are summarized in the table below:
| Compound | Docking Score (kcal/mol) | MM-GBSA dG Bind (kcal/mol) | Interaction Residues (Hydrophobic) | Interaction Residues (Charged Positive) |
| This compound | -10.184 | -50.54 | LEU564, PHE589 | LYS544 |
In Vivo Animal Models for Pharmacological Characterization
Rodent Models for Specific Biological Systems
Rodent models, such as mice and rats, are the predominant animal models in drug discovery due to their genetic similarities to humans, rapid breeding cycles, and cost-effectiveness. taconic.com They are utilized to study disease pathology, identify targets, and evaluate the in vivo efficacy of potential therapeutic agents. taconic.com
While specific details on the use of this compound in rodent models for pharmacological characterization are limited in the provided search results, the general application of these models is well-established. Rodent models are used to assess the effects of compounds on specific biological systems relevant to the disease being studied. For example, rodent models are used in research for various conditions, including neurological disorders, inflammation, and cancer. selvita.comscielo.bruq.edu.au These models allow researchers to investigate a compound's effects on disease progression, physiological parameters, and behavioral endpoints. scielo.bruq.edu.au
One search result mentions this compound in the context of a mouse model using S. Typhimurium strains, suggesting potential research into its effects in an infectious disease model. biodeep.cn However, further details on the specific findings or the pharmacological characterization in this model are not provided.
Advanced Preclinical Model Selection Criteria
The selection of appropriate preclinical models is crucial for generating data that is relevant and predictive of human response. Advanced preclinical models are often chosen based on their ability to accurately recapitulate key aspects of the human disease, including its pathology, genetic basis, and physiological responses. fda.govnih.govnih.gov
Criteria for selecting advanced preclinical models can include the biological relevance of the animal species to the investigational product, the model's ability to mimic the human condition, and the potential for translational biomarkers. taconic.comselvita.comfda.gov Genetically engineered mouse models (GEMMs), for instance, have become increasingly sophisticated and can accurately recapitulate human cancers, offering an opportunity to accelerate drug development. taconic.comnih.gov Other factors influencing model selection include the specific research question, the desired endpoints, and the availability of validated models. fda.govnih.gov
While the specific criteria used for selecting advanced models for this compound research are not explicitly mentioned, the general principles of selecting models that provide a robust and relevant system for evaluating the compound's pharmacological effects and potential efficacy in specific disease contexts would apply. The goal is to choose models that can provide reliable data to support the rationale and feasibility of potential clinical trials. fda.govangelinipharma.com
Exploratory Research on Disease Targets and Pathways
Exploratory research aims to identify novel disease targets and pathways that a compound may modulate, providing insights into potential new therapeutic applications. This involves investigating a compound's interactions with various biological molecules and its effects on complex cellular signaling networks. novartis.com
As mentioned in the in vitro studies section, computational screening identified this compound as a potential allosteric inhibitor of TrkA. nih.govresearchgate.net TrkA is a receptor tyrosine kinase that plays a significant role in the development and progression of various cancers. nih.govresearchgate.net This finding suggests a potential link between this compound and cancer-related pathways involving TrkA signaling. Further exploratory research could delve deeper into this interaction, investigating the specific downstream pathways affected by this compound-mediated TrkA inhibition and its potential anti-cancer effects in relevant in vitro and in vivo models. nih.govresearchgate.net
Investigations into Kinase-Mediated Pathways (e.g., TrkA)
Preclinical studies, primarily utilizing computational approaches such as molecular docking and molecular dynamics simulations, have identified this compound as a potential modulator of kinase-mediated pathways, particularly focusing on Tropomyosin-receptor kinase A (TrkA). TrkA is a receptor tyrosine kinase that plays a significant role in cell differentiation, proliferation, and survival, and its dysregulation is implicated in various cancers. wikipedia.orgmetabolomicsworkbench.orgnih.gov
High-throughput virtual screening of large drug databases, such as ChEMBL, has been conducted to assess the repurposing potential of existing drugs as allosteric inhibitors of TrkA. wikipedia.orgfishersci.fitocris.comontosight.aiguidetopharmacology.orgguidetoimmunopharmacology.org In one such screening of 9,923 compounds, this compound emerged as a top candidate based on favorable molecular docking scores and binding energies (MM-GBSA dG bind values). wikipedia.orgfishersci.fitocris.comontosight.aiguidetopharmacology.orgguidetoimmunopharmacology.org
Molecular dynamics simulations have further investigated the interaction between this compound and the TrkA protein, confirming stable binding interactions over simulation periods of 200 nanoseconds. wikipedia.orgmetabolomicsworkbench.orgfishersci.fitocris.comontosight.aiguidetopharmacology.orgguidetoimmunopharmacology.orgnih.gov Analysis of the interaction patterns revealed that this compound forms contacts with specific residues in the TrkA allosteric site. These interactions include a hydrogen bond with ASP668, a salt bridge with ASP668, and hydrophobic contacts with residues such as LEU486, PHE521, LEU564, LEU567, PHE589, ILE572, VAL573, ILE666, PHE669, and PHE646. wikipedia.orgguidetoimmunopharmacology.org While one study indicated this compound formed one hydrogen bond with ASP668, another analysis of protein-ligand contacts suggested hydrophobic interactions with LEU486, LEU567, PHE646, and water bridges with PHE669 were also significant. wikipedia.org
Based on these computational findings, which suggest this compound's potential to act as an allosteric inhibitor of TrkA, further experimental evaluation has been recommended to validate these inhibitory properties and explore their potential in the context of cancer therapy. wikipedia.orgmetabolomicsworkbench.orgfishersci.fitocris.comontosight.aiguidetopharmacology.orgguidetoimmunopharmacology.orgiarc.fr
Table 1: Computational Binding Data for this compound and Delanzomib with TrkA
| Compound | Docking Score (kcal/mol) | MM-GBSA dG Bind (kcal/mol) |
| This compound | -10.184 | -50.54 |
| Delanzomib | -10.643 | -67.96 |
Data derived from computational studies assessing potential TrkA inhibitors. wikipedia.orgontosight.aiguidetopharmacology.orgguidetoimmunopharmacology.org
Research into Adrenergic System Modulation
This compound is characterized as a compound that interacts with the adrenergic system, primarily acting as an alpha-1 adrenoceptor antagonist. ncats.ioiarc.frpharmgkb.org This interaction is considered central to its previously investigated antihypertensive effects. ncats.io
Binding assays have been employed to determine this compound's affinity for various adrenergic receptor subtypes and other binding sites. Studies have reported Ki values indicating specific interaction with alpha- and beta-adrenergic receptors, as well as calcium channel binding sites. ncats.io The compound demonstrates a selectivity ratio of approximately 400 between alpha 1- and alpha 2-adrenergic receptors, indicating a preferential binding to the alpha 1 subtype. ncats.io The interaction with adrenergic receptors has also been shown to be stereoselective, with the threo derivative exhibiting significantly higher Ki values compared to this compound. ncats.io
Preclinical and clinical investigations have explored the hemodynamic and humoral effects of this compound related to its adrenergic modulation. In studies involving healthy volunteers and patients with essential hypertension, this compound administration resulted in decreased mean intraarterial pressure and heart rate. iarc.frpharmgkb.org Humoral effects observed included a transient reduction in urinary volume and sodium excretion, along with decreased levels of plasma renin activity, angiotensin I, and angiotensin II. iarc.frpharmgkb.org These findings are consistent with the known effects of alpha-1 adrenoceptor blockade, leading to vasodilation and subsequent changes in the renin-angiotensin-aldosterone system. iarc.frpharmgkb.org
Table 2: this compound Receptor Binding Affinity (Ki values)
| Receptor Type | Ki (nmol/l) |
| Alpha 1-adrenergic | 26 |
| Beta 1-adrenergic | 1000 |
| Beta 2-adrenergic | 1000 |
| Calcium channel binding sites | 770 |
Data represents inhibition of specific binding. ncats.io
Novel Therapeutic Research Avenues Identified Through Repurposing
The strategy of drug repurposing, which involves investigating existing approved or investigational drugs for new therapeutic indications, has gained prominence in pharmaceutical research due to its potential to accelerate the drug discovery process and reduce associated costs. wikipedia.orgtocris.comontosight.ai This approach leverages the existing knowledge regarding a compound's safety and pharmacokinetic profile.
Through the application of computational drug repurposing techniques, such as molecular docking and molecular dynamics simulations, this compound has been identified as a compound with potential therapeutic utility beyond its original cardiovascular indications. wikipedia.orgmetabolomicsworkbench.orgfishersci.fitocris.comontosight.aiguidetopharmacology.orgguidetoimmunopharmacology.orgnih.goviarc.frdrugbank.comabertay.ac.uk Specifically, these studies have highlighted this compound's potential as an allosteric inhibitor of TrkA. wikipedia.orgmetabolomicsworkbench.orgfishersci.fitocris.comontosight.aiguidetopharmacology.orgguidetoimmunopharmacology.orgnih.goviarc.frdrugbank.comabertay.ac.uk
The identification of this compound's potential TrkA inhibitory activity through these computational repurposing efforts represents a novel research avenue. wikipedia.org This suggests that a compound previously studied for its effects on the adrenergic system may hold promise for applications in areas such as cancer therapy, where TrkA is considered a relevant target. wikipedia.orgmetabolomicsworkbench.orgnih.gov The findings from these repurposing studies warrant further experimental investigation to explore the potential of this compound in these newly identified contexts. wikipedia.orgmetabolomicsworkbench.orgfishersci.fitocris.comontosight.aiguidetopharmacology.orgguidetoimmunopharmacology.orgiarc.fr
Analytical Methodologies for Tibalosin Research
Spectroscopic and Chromatographic Techniques in Research
Spectroscopic and chromatographic methods are widely used for the identification, separation, and quantification of chemical compounds, including Tibalosin. High-Performance Liquid Chromatography (HPLC) is a prominent chromatographic technique mentioned in the context of analyzing compounds like this compound. HPLC coupled with ultraviolet (UV) detection is a major analytical method for analyzing related compounds in pharmaceutical formulations. researchgate.net Liquid chromatography (LC) or Gas chromatography (GC) combined with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are employed for the analysis of compounds and/or their metabolites in biological fluids. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also conventional analytical methods that can be used to determine the deuterium (B1214612) enrichment of compounds, a principle applicable to structural analysis of this compound or its modified forms. google.comgoogle.comgoogleapis.com NMR spectra can provide information about the structure of a compound. googleapis.comgoogle.com Infrared (IR) spectroscopy is another technique that can be used for spectrochemical studies, analyzing the vibrational modes of a molecule. researchgate.netnist.govnist.gov
While specific detailed spectroscopic data (like a full NMR or IR spectrum) for this compound were not extensively found in the search results, the general applicability of these techniques to similar compounds and in related research areas suggests their relevance in this compound studies. For instance, HPLC methods have been developed and validated for the simultaneous estimation of other compounds, demonstrating the principles and procedures that would likely be applied to this compound analysis for purity or concentration determination. nih.govresearchgate.net
Radioligand Binding Assays
Radioligand binding assays are a key method for studying the interaction of a compound with biological receptors. These assays involve using a radiolabeled ligand that binds specifically to a receptor, allowing researchers to measure the binding affinity and efficacy of competing compounds, such as this compound. revvity.combmglabtech.com
Research has shown that this compound interacts specifically with alpha- and beta-adrenergic receptors and calcium channel binding sites, as studied by binding assays. nih.gov The interaction with adrenergic receptors is stereoselective. nih.gov The binding affinity is quantified by Ki values, which represent the inhibition constant. For this compound, Ki values for inhibition of specific binding were reported for alpha 1-adrenergic, beta 1- and beta 2-adrenergic receptors, and calcium channel binding sites. nih.gov
Radioligand binding studies are filtration-based, separating bound ligand from free ligand using techniques like vacuum manifold or cell harvester with glass fiber filters. revvity.com Key factors in optimizing these assays include the amount of membrane, assay volume, buffer composition, incubation time and temperature, and wash steps. revvity.com The selection of a radioligand with high specific activity, low non-specific binding, high purity, high selectivity, and good stability is crucial for obtaining reliable data. revvity.com
Computational Chemistry Software and Platforms
Computational chemistry plays a significant role in understanding the molecular behavior and interactions of compounds like this compound. Various software and platforms are utilized for in silico analysis, including molecular docking and molecular dynamics simulations. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netdntb.gov.ua
Molecular docking is a technique used to predict the binding pose and affinity of a ligand (like this compound) to a target protein (such as a receptor or enzyme). researchgate.netfrontiersin.org Software like Glide is used to determine the positions and orientations of ligands within the active site of a receptor, providing information on affinity and activity. frontiersin.org
Molecular dynamics (MD) simulations provide a more dynamic representation of the interaction between a ligand and a protein over time, offering insights into the stability, flexibility, and binding interactions of the complex under simulated physiological conditions. researchgate.netnih.govfrontiersin.org Parameters analyzed in MD simulations include root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.govfrontiersin.org
Studies utilizing these computational methods have investigated this compound's potential interactions with various protein targets, including tropomyosin-receptor kinase A (TrkA). researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netdntb.gov.ua For instance, molecular docking and MD simulations were used to screen a library of compounds, and this compound was identified as a potential allosteric inhibitor of TrkA, demonstrating stable interactions with the protein in 200 ns simulations. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netdntb.gov.ua Docking scores and binding energies (e.g., MM-GBSA dG bind values) are computed to assess the favorability of interactions. researchgate.netnih.govfrontiersin.org
Computational studies also involve the analysis of ligand-residue interactions, such as hydrogen bonds and hydrophobic contacts, to understand the nature of the binding. nih.govfrontiersin.org
Data Table: Computational Binding Analysis of this compound with TrkA (Example Data from Search Results)
| Compound | Docking Score (kcal/mol) | MM-GBSA dG Bind (kcal/mol) | MD Simulation Stability (200 ns) | Hydrogen Bonds with TrkA | Hydrophobic Contacts with TrkA (Examples) |
| This compound | -10.184 researchgate.netnih.govnih.govfrontiersin.org | -50.54 researchgate.netnih.govfrontiersin.org | Stable interactions researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netdntb.gov.ua | 1 nih.govfrontiersin.org | LEU564, PHE589 frontiersin.org |
Advanced Microscopy and Imaging Techniques for Cellular Studies
While the search results provided extensive information on spectroscopic, chromatographic, radioligand binding, and computational methods, detailed information specifically on the application of advanced microscopy and imaging techniques for cellular studies of this compound was not prominently featured.
However, in general research contexts, advanced microscopy techniques such as confocal microscopy, fluorescence microscopy, and super-resolution microscopy are used to visualize the localization of compounds within cells, study their effects on cellular structures, and monitor dynamic processes. If this compound's cellular uptake, distribution, or interaction with specific cellular components were being investigated, these imaging techniques would be essential tools.
Similarly, imaging techniques could be coupled with fluorescently labeled this compound or antibodies against this compound to track its movement and binding within live or fixed cells. High-content imaging platforms could be used for automated screening of cellular responses to this compound.
Given the focus of the search results on receptor binding and computational modeling, it is possible that cellular imaging studies on this compound are less common or were not captured by the specific search queries used. Further targeted searches might be needed to find detailed applications of microscopy in this compound research.
Comparative Pharmacology and Drug Repurposing Research
Benchmarking Against Established Pharmacological Agents
Comparison of Receptor Selectivity Profiles
Tibalosin, also known as CP 804 S, has been studied for its interaction with various receptors through binding assays. It demonstrates specific interactions with alpha- and beta-adrenergic receptors and calcium channel binding sites. nih.gov The compound exhibits a notable affinity for alpha 1-adrenergic receptors, with a Ki value of 26 nmol/l. nih.gov Its affinity for beta 1- and beta 2-adrenergic receptors is considerably lower, with Ki values of 1000 nmol/l for both. nih.gov this compound also interacts with calcium channel binding sites with a Ki value of 770 nmol/l. nih.gov
The interaction of this compound with adrenergic receptors is stereoselective. nih.gov The threo derivative of this compound, CP 804 S/T, shows Ki values 8 to 10 times higher than those of this compound. nih.gov this compound exhibits a high selectivity ratio between alpha 1- and alpha 2-adrenergic receptors, estimated to be around 400. nih.gov Alpha-1 adrenoceptors are G protein-coupled receptors (GPCRs) subdivided into three highly homologous subtypes: α1A, α1B, and α1D. wikipedia.org These receptors are activated by endogenous agonists such as (-)-adrenaline and (-)-noradrenaline and primarily mediate smooth muscle contraction. wikipedia.orgguidetopharmacology.org
For comparison, established alpha-1 adrenoceptor antagonists used in treating hypertension and benign prostatic hyperplasia (BPH) include prazosin, doxazosin, terazosin, alfuzosin, tamsulosin, and silodosin. cvpharmacology.comnih.govvfu.czwikipedia.org Selective α1-blockers cause vasodilation by blocking norepinephrine (B1679862) binding to smooth muscle receptors. cvpharmacology.com Tamsulosin and 5-Me-urapidil have shown selectivity for the alpha-1a subtype. nih.gov Silodosin also demonstrates high affinity and selectivity for alpha-1a adrenergic receptors. wikipedia.org Prazosin, terazosin, and doxazosin, which contain piperazine, appear to contribute to non-selective inhibition of alpha-1 receptors. wikipedia.org
The binding and affinity of ligands for the α1-AR subtypes are generally similar across humans, mice, and rats, suggesting comparable pharmacological behavior across these species, although receptor localization in the brain may differ. drugbank.comfrontiersin.org
Interactive Table: Receptor Binding Affinity (Ki values in nmol/l)
| Compound | Alpha 1-adrenergic | Beta 1-adrenergic | Beta 2-adrenergic | Calcium Channel Binding Sites |
| This compound | 26 | 1000 | 1000 | 770 |
| CP 804 S/T | 8-10 times higher than this compound | - | - | - |
Functional Efficacy in Preclinical Systems
Preclinical studies are crucial for assessing the safety and efficacy of a compound before human trials, often involving in vivo or in vitro testing and adhering to Good Laboratory Practice (GLP) guidelines. ppd.com These studies aim to establish biological plausibility, identify active dose levels, and determine feasible routes of administration. fda.gov Animal models of disease are often used to characterize morphological and functional changes. fda.gov
While the provided search results highlight this compound's receptor binding profile, detailed information specifically on its functional efficacy in a broad range of preclinical systems compared to other agents is not extensively detailed in the snippets. However, its classification as an antihypertensive agent suggests functional effects related to blood pressure regulation, likely mediated through its alpha-1 adrenoceptor activity. nih.gov Alpha-1 adrenoceptor antagonists are known to lower blood pressure by blocking vasoconstriction. wikipedia.org
A study investigating the potential of this compound as an allosteric inhibitor of Tropomyosin-receptor kinase A (TrkA) in the context of cancer treatment utilized molecular dynamics simulations, confirming stable interactions with TrkA. researchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org This suggests potential functional efficacy in inhibiting TrkA, a target associated with cancer development. researchgate.netnih.govresearchgate.netfrontiersin.org
Drug Repurposing and Repositioning Studies
Drug repurposing, or repositioning, involves investigating existing approved drugs for new medical conditions or treatments, leveraging known safety profiles to accelerate development. mdpi.comhmri.org.au This approach can save time and resources compared to traditional drug discovery. mdpi.comhmri.org.au
Identification of Novel Therapeutic Targets for Existing Compounds
Drug repurposing strategies can involve identifying novel therapeutic targets for existing compounds. cvpharmacology.comwikipedia.orgmdpi.commarefa.orgmarefa.orgnih.govf15ijp.comwuxibiology.com In the case of this compound, recent research has explored its potential beyond its initial classification as an antihypertensive agent. A study identified this compound as a potential allosteric inhibitor of Tropomyosin-receptor kinase A (TrkA). researchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org TrkA is a primary isoform of tropomyosin-receptor kinases linked to human cancer development. researchgate.netnih.govresearchgate.netfrontiersin.org This represents a novel therapeutic target identified for this compound through computational screening and molecular dynamics studies. researchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org This potential anticancer activity as a TrkA inhibitor is reported as a new finding. frontiersin.org
Computational Screening of Existing Drug Libraries
Computational screening, also known as virtual screening, is a technique used in drug discovery to search chemical libraries for potential hit candidates. wuxibiology.com This approach is cost-effective and time-efficient, allowing for the screening of vast numbers of compounds. wuxibiology.comresearchgate.net
In a study aimed at identifying new allosteric inhibitors of TrkA for cancer therapy, a screening of 9,923 drugs from the ChEMBL database was conducted using molecular docking. researchgate.netnih.govresearchgate.netfrontiersin.org this compound was identified as one of the top candidates from this screening, exhibiting a favorable docking score of -10.184 kcal/mol. researchgate.netnih.govresearchgate.netfrontiersin.org Subsequent MM-GBSA calculations further supported its potential binding, with a dG bind value of -50.54 kcal/mol. researchgate.netnih.govresearchgate.netfrontiersin.org Molecular dynamics simulations over 200 ns confirmed the stable interactions of this compound with TrkA. researchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org This computational approach successfully identified this compound as a promising candidate for repurposing as a TrkA inhibitor. researchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org
Interactive Table: Computational Screening Results for TrkA Inhibition
| Compound | Docking Score (kcal/mol) | MM-GBSA dG bind (kcal/mol) |
| Delanzomib | -10.643 | -67.96 |
| This compound | -10.184 | -50.54 |
Future Directions and Emerging Research Perspectives
Unexplored Target Engagement and Polypharmacology
The investigation of Tibalosin's interaction with biological targets is an ongoing area of research. Recent computational studies have identified this compound as a potential allosteric inhibitor of Tropomyosin-receptor kinase A (TrkA). nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Molecular docking and dynamics simulations have indicated stable interactions between this compound and the TrkA protein. nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org This potential anticancer activity through TrkA inhibition has been noted as a novel finding in at least one study. nih.gov
Polypharmacology, the concept that drugs can interact with multiple targets, is increasingly recognized as important, especially for complex conditions like cancer. researchgate.netwikipedia.orgnih.govnih.gov While current research highlights this compound's potential interaction with TrkA, a comprehensive understanding of its full target engagement profile and potential polypharmacological effects remains an area for future exploration. Identifying additional targets beyond TrkA could reveal new therapeutic possibilities or potential off-target effects. The design of drugs that modulate multiple targets is considered a strategy to achieve higher efficacy and potentially reduce drawbacks associated with single-target therapies. wikipedia.org
Computational studies have provided initial insights into this compound's potential interactions. The binding energies and docking scores from these studies support the potential for this compound to act as a TrkA inhibitor. frontiersin.orgfrontiersin.org
| Compound | Target | Docking Score (kcal/mol) | MM-GBSA dG Bind (kcal/mol) |
| This compound | TrkA | -10.184 | -50.54 |
| Delanzomib | TrkA | -10.643 | -67.96 |
Note: Data derived from computational studies investigating potential TrkA inhibitors. frontiersin.orgfrontiersin.org
Further research is needed to experimentally validate these predicted interactions and to extensively map other potential targets of this compound, thereby elucidating its complete polypharmacological profile.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are playing an increasing role in drug discovery and research. sciopen.comresearchgate.netjair.orgtuebingen.ai In the context of this compound, computational methods, which fall under the umbrella of AI/ML techniques, have been instrumental in identifying its potential as a TrkA inhibitor through molecular docking and molecular dynamics simulations. nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.orgdntb.gov.ua These approaches allowed for the screening of large databases of compounds and the prediction of their interactions with target proteins like TrkA. nih.govfrontiersin.org
The application of AI and ML can be further expanded in this compound research to:
Predict additional potential targets (unexplored target engagement).
Analyze complex biological data to understand the downstream effects of this compound-target interactions.
Optimize the design of this compound analogs with improved target selectivity or desired polypharmacological profiles.
Identify patient populations most likely to respond to therapies involving this compound based on their molecular profiles.
The integration of AI/ML can significantly accelerate the research process by enabling the analysis of vast datasets and the generation of testable hypotheses for experimental validation.
Development of Advanced Preclinical Research Tools and Models
The development and utilization of advanced preclinical research tools and models are crucial for accurately predicting the in vivo behavior and potential therapeutic efficacy of compounds like this compound. Traditional preclinical models, such as standard cell cultures and animal models, have limitations in fully recapitulating human biology and disease complexity. pharmafeatures.commedsci.orgnih.gov
Future research on this compound can benefit from the application of more sophisticated models, including:
Three-dimensional (3D) in vitro models: These models, such as organoids and spheroids, better mimic the cellular architecture and microenvironment of human tissues and tumors, providing a more physiologically relevant system for studying compound effects. pharmafeatures.comt2evolve.com
Humanized mouse models: These models incorporate human cells, tissues, or genes, allowing for the study of compound interactions within a more human-like biological system, particularly relevant for evaluating effects on the human immune system or in the context of human diseases. medsci.orgnih.gov
Organ-on-chip technologies: These microphysiological systems replicate key functional units of human organs, enabling the study of absorption, distribution, metabolism, and excretion (ADME) as well as potential organ-specific toxicity in a more predictive manner. pharmafeatures.com
While the provided search results discuss these advanced preclinical models in a general context of drug discovery and cancer research pharmafeatures.commedsci.orgnih.govt2evolve.comnih.gov, their specific application to this compound research represents a key future direction to gain more translatable insights into its potential therapeutic value and mechanistic actions.
Challenges and Opportunities in Mechanistic this compound Research
Mechanistic research into this compound presents both challenges and opportunities. A primary opportunity lies in further validating the computationally predicted interaction with TrkA through experimental studies. nih.govresearchgate.netresearchgate.netfrontiersin.org Confirming this interaction and fully characterizing its functional consequences are critical steps.
Challenges in mechanistic this compound research include:
Elucidating the complete target profile: As discussed in Section 7.1, identifying all relevant biological targets of this compound is crucial for understanding its full effects and potential polypharmacological activities. wikipedia.orgnih.gov
Understanding downstream signaling pathways: Beyond initial target binding, detailed studies are needed to map the intracellular signaling cascades affected by this compound.
Investigating structure-activity relationships (SAR): Further research into how modifications to the chemical structure of this compound affect its target engagement and biological activity can guide the development of more potent or selective analogs.
Translating in silico and in vitro findings to in vivo: Ensuring that the effects observed in computational and cell-based models are reproducible and relevant in complex living systems requires careful study using appropriate preclinical models. pharmafeatures.comnih.govnih.gov
Q & A
Q. What are the primary mechanisms underlying Tibalosin's antihypertensive effects in preclinical models?
this compound, a phenethylamine derivative, demonstrates antihypertensive effects in animal models by modulating vascular tone and cardiac output. Methodologically, researchers should design dose-response studies using hypertensive rat models, measuring arterial pressure changes via telemetry or invasive catheterization. Comparative studies with β-adrenergic blockers (e.g., propranolol) and thiazide diuretics can isolate mechanism-specific effects .
Q. Which experimental models have been utilized to evaluate this compound's efficacy and safety profiles?
Staessen et al. (1983, 1986) employed spontaneously hypertensive rats (SHRs) and normotensive controls, administering this compound orally (50–150 mg/kg/day) over 4–6 weeks. Key parameters included systolic/diastolic blood pressure, heart rate variability, and renal function markers. Safety assessments focused on dose-dependent side effects (e.g., orthostatic hypotension, electrolyte imbalances) .
Q. What standardized protocols exist for evaluating drug-drug interactions between this compound and common antihypertensive adjuvants?
Co-administration studies should follow FDA guidelines for pharmacokinetic (PK) interaction assessments. For example, combine this compound (100 mg/day) with β-blockers (e.g., metoprolol) or ACE inhibitors (e.g., lisinopril) in crossover trials. Measure plasma concentrations via LC-MS/MS and monitor hemodynamic responses. Enzyme inhibition assays (CYP450 isoforms) can identify metabolic interactions .
Advanced Research Questions
Q. How can molecular docking simulations inform the optimization of this compound's binding affinity to tropomyosin-receptor kinase A (TrkA) allosteric sites?
Computational studies using Desmond software (200-ns molecular dynamics simulations) reveal this compound’s stable binding to TrkA (PDB ID: 6D20) with a protein-ligand RMSD of ≤2.5 Å. Researchers should optimize ligand poses by modifying substituents on the phenethylamine core, evaluating binding energy (MM-GBSA) and hydrogen-bond occupancy. Validate predictions via surface plasmon resonance (SPR) assays .
Q. What methodological approaches are recommended for resolving contradictions between this compound's in vitro efficacy and in vivo toxicity outcomes?
Contradictions may arise from interspecies metabolic differences or off-target effects. To address this:
- Conduct interspecies scaling of PK parameters (e.g., clearance, volume of distribution) using allometric modeling.
- Perform toxicogenomic profiling (RNA-seq) on liver/kidney tissues to identify pathways affected by high-dose this compound.
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe human doses .
Q. How can transcriptomic profiling be integrated with hemodynamic assessments to elucidate this compound's multimodal mechanisms?
Combine RNA sequencing of aortic smooth muscle cells with parallel hemodynamic measurements (e.g., pulse wave velocity, cardiac output). Cluster differentially expressed genes (e.g., NOS3, ACE2) and correlate expression levels with blood pressure changes. Pathway enrichment analysis (via KEGG/GO) can highlight mechanotransduction or ion channel regulation pathways .
Q. What statistical frameworks are most appropriate for analyzing time-dependent efficacy decay in longitudinal this compound treatment studies?
Use mixed-effects models to account for inter-individual variability in response trajectories. For time-to-event data (e.g., rebound hypertension), apply Cox proportional hazards regression with covariates like age, baseline BP, and compliance rates. Bayesian hierarchical models are recommended for small-sample studies to improve parameter estimation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported EC50 values for this compound across independent studies?
- Standardize assay conditions (e.g., buffer pH, temperature) and validate reference compounds (e.g., captopril for ACE inhibition).
- Perform meta-analysis using random-effects models to quantify heterogeneity.
- Replicate key studies in a centralized lab with blinded data analysis to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
